molecular formula C17H10N2O2 B11850814 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one CAS No. 625438-39-3

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one

Cat. No.: B11850814
CAS No.: 625438-39-3
M. Wt: 274.27 g/mol
InChI Key: CJOAAPNIVBVIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one is a heterocyclic compound that belongs to the class of pyranoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring fused with a pyran ring and a phenyl group attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through Michael addition followed by intramolecular cyclization .

Industrial Production Methods

the one-pot multicomponent reaction described above can be scaled up for industrial applications due to its simplicity, high yields, and absence of metal catalysts .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoxaline ring.

    Reduction: Reduced derivatives with hydrogenated quinoxaline rings.

    Substitution: Substituted derivatives with various functional groups attached to the quinoxaline ring.

Scientific Research Applications

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with DNA and proteins .

Comparison with Similar Compounds

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one can be compared with other similar compounds, such as:

    Pyrano[2,3-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.

    Benzo[h]pyrano[2,3-b]quinoline: Contains a benzo[h]quinoline ring fused with a pyran ring.

    4-phenyl-2H-pyrano[2,3-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.

Biological Activity

4-Phenyl-2H-pyrano[2,3-b]quinoxalin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H10N2O2C_{17}H_{10}N_{2}O_{2}, with a molecular weight of 278.27 g/mol. The structure features a pyranoquinoxaline backbone, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ACOLO205 (Colorectal)0.32Tubulin binding inhibition
Compound BH460 (Lung)0.89Induction of apoptosis via caspase pathway
Compound CHep3B (Liver)0.50CDK1 downregulation and G2/M phase arrest

In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including tubulin binding and downregulation of cell cycle proteins such as cyclin B1 and CDK1 .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study evaluated its effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

3. Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The DPPH scavenging assay was employed to assess the antioxidant capacity of the compound.

Table 3: Antioxidant Activity Results

CompoundEC50 (mM)
4-Phenyl Compound0.072
BHT (Reference)0.089

The results indicated that the compound exhibits strong antioxidant activity comparable to well-known antioxidants like BHT, making it a promising candidate for further research in oxidative stress-related conditions .

Case Studies

Several case studies have illustrated the therapeutic potential of derivatives based on the pyranoquinoxaline structure:

  • Case Study on Colorectal Cancer : A derivative was shown to significantly reduce tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Case Study on Bacterial Infections : In vivo studies demonstrated that treatment with a specific derivative resulted in a marked reduction in bacterial load in infected mice models.

Properties

CAS No.

625438-39-3

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

4-phenylpyrano[3,2-b]quinoxalin-2-one

InChI

InChI=1S/C17H10N2O2/c20-15-10-12(11-6-2-1-3-7-11)16-17(21-15)19-14-9-5-4-8-13(14)18-16/h1-10H

InChI Key

CJOAAPNIVBVIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=NC4=CC=CC=C4N=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.